molecular formula C17H18N4O3 B3861269 1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea

1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea

Cat. No.: B3861269
M. Wt: 326.35 g/mol
InChI Key: YHNYTQRIPAKVJC-GDAWTGGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea is an organic compound with the molecular formula C17H18N4O3 It is characterized by the presence of two methoxyphenyl groups attached to a urea backbone through methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea typically involves the reaction of 3-methoxybenzaldehyde with urea in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which subsequently reacts with urea to form the final product. The reaction conditions often include refluxing the reactants in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the formation of the imine intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The imine groups can be reduced to form secondary amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phenolic derivatives of the original compound.

    Reduction: Secondary amines with reduced imine groups.

    Substitution: Compounds with substituted methoxy groups, depending on the nucleophile used.

Scientific Research Applications

1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition of their activity. The methoxyphenyl groups play a crucial role in stabilizing these interactions through π-π stacking and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1,3-bis(3-methoxyphenyl)urea: Similar structure but lacks the methylene bridges.

    N,N’-bis(3-methoxyphenyl)thiourea: Contains sulfur instead of oxygen in the urea backbone.

    1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]urea: Similar structure with an additional hydroxyl group.

Uniqueness

1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea is unique due to the presence of methoxy groups and methylene bridges, which contribute to its specific chemical reactivity and potential applications. The methoxy groups enhance its solubility in organic solvents, while the methylene bridges provide structural rigidity and stability.

Properties

IUPAC Name

1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-23-15-7-3-5-13(9-15)11-18-20-17(22)21-19-12-14-6-4-8-16(10-14)24-2/h3-12H,1-2H3,(H2,20,21,22)/b18-11+,19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNYTQRIPAKVJC-GDAWTGGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)NN=CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)N/N=C/C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea
Reactant of Route 2
Reactant of Route 2
1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea
Reactant of Route 3
Reactant of Route 3
1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea
Reactant of Route 4
Reactant of Route 4
1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea
Reactant of Route 5
Reactant of Route 5
1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea
Reactant of Route 6
Reactant of Route 6
1,3-bis[(E)-(3-methoxyphenyl)methylideneamino]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.